molecular formula C15H14F2N2O2 B13008648 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide CAS No. 1094442-47-3

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide

Cat. No.: B13008648
CAS No.: 1094442-47-3
M. Wt: 292.28 g/mol
InChI Key: DDOZFPWDMHOGDS-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide is a synthetic acetamide derivative intended for research applications in medicinal chemistry and drug discovery. Compounds featuring an acetamide nucleus, like this one, are of significant interest in pharmaceutical development due to their broad spectrum of potential biological activities, which often include anti-cancer, anti-inflammatory, and anti-microbial properties . The 4-aminophenyl moiety is a common structural feature in many bioactive molecules and can contribute to interactions with key biological targets, such as matrix metalloproteinases (MMPs), which are enzymes implicated in processes like tumor progression and metastasis . The difluoromethoxy group attached to the aniline ring is a strategically important motif in modern drug design. The inclusion of fluorine atoms can enhance a compound's metabolic stability, membrane permeability, and overall bioavailability, making it a valuable functional group for optimizing lead compounds in preclinical research . Researchers can explore this compound as a potential inhibitor for various enzyme systems or as a key intermediate in the synthesis of more complex drug-like molecules. Its structural characteristics make it a valuable candidate for in vitro binding assays, molecular docking studies to predict protein-ligand interactions, and structure-activity relationship (SAR) investigations . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

CAS No.

1094442-47-3

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

2-(4-aminophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C15H14F2N2O2/c16-15(17)21-13-4-2-1-3-12(13)19-14(20)9-10-5-7-11(18)8-6-10/h1-8,15H,9,18H2,(H,19,20)

InChI Key

DDOZFPWDMHOGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)N)OC(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Hydroxyacetanilide or 4-nitroacetanilide derivatives serve as precursors for the 4-aminophenyl portion.
  • Difluoromethylene chloride or related fluorinated reagents are used to introduce the difluoromethoxy substituent on the phenyl ring.
  • 2-Chloro-5-nitrobenzotrifluoride is often employed as a fluorinated aromatic intermediate.

Typical Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Nucleophilic substitution 2-chloro-5-nitrobenzotrifluoride + 4,4’-sulfonyl diphenol, K2CO3, solvent (e.g., DMF), heat Formation of aryl ether intermediate via nucleophilic aromatic substitution
2 Catalytic reduction Hydrazine hydrate, Pd/C catalyst, solvent (e.g., ethanol), reflux Reduction of nitro groups to amino groups
3 Amide bond formation Acyl chloride or activated carboxylic acid derivative, base (e.g., triethylamine), solvent (e.g., dichloromethane) Coupling of 4-aminophenyl and 2-(difluoromethoxy)phenyl moieties to form acetamide

Industrial Scale Considerations

  • Use of continuous flow reactors to improve reaction control and scalability.
  • Optimization of temperature, pressure, and reagent stoichiometry to maximize yield and purity.
  • Automated purification techniques such as crystallization or chromatography adapted for large-scale production.

Reaction Mechanisms and Chemical Transformations

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring bearing fluorine or chlorine substituents undergoes substitution by phenolic oxygen nucleophiles.
  • Catalytic Reduction: Nitro groups are selectively reduced to amines using hydrazine and palladium on carbon, a mild and efficient method.
  • Amide Formation: Standard peptide coupling chemistry or acyl chloride reactions are used to form the amide bond linking the two aromatic systems.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Nucleophilic substitution temperature 80–120 °C Solvent: DMF or DMSO; base: K2CO3
Reduction conditions Reflux in ethanol, hydrazine hydrate, Pd/C catalyst Reaction time: 4–6 hours
Amide coupling Room temperature to 40 °C, triethylamine base Solvent: dichloromethane or THF
Yield range 60–85% overall Dependent on purity of intermediates and reaction optimization
Purification Recrystallization or column chromatography Ensures removal of side products and unreacted starting materials

Research Findings and Optimization Studies

  • Studies have shown that controlling the molar ratio of reagents and reaction time during the nucleophilic substitution step significantly affects the yield and selectivity of the intermediate.
  • Catalytic reduction using hydrazine and Pd/C is preferred over metal hydrides for its cleaner reaction profile and easier workup.
  • Amide bond formation efficiency improves with the use of activated acyl chlorides and mild bases, minimizing side reactions such as hydrolysis.
  • Industrial processes benefit from continuous flow setups that allow precise temperature and mixing control, reducing reaction times and improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes, leading to cell death . In anticancer research, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key structural features :

  • Difluoromethoxy group : Enhances electron-withdrawing effects and resistance to enzymatic degradation.

Comparison with Similar Compounds

Structural Analogues

Acetamide derivatives vary significantly in bioactivity and physicochemical properties based on substituents. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name (Source) Substituents (R1, R2) Key Structural Features Notable Applications/Findings
Target Compound R1: 4-Aminophenyl; R2: 2-(Difluoromethoxy)phenyl Difluoromethoxy, primary amine Intermediate for pantoprazole synthesis
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) R1: 3-Hydroxy-5-methylphenoxy; R2: 4-Nitrophenyl Nitro (electron-withdrawing), phenolic hydroxyl Optical properties; crystal structure resolved
N-(4-Methoxyphenyl)-2-(4-morpholinosulfonyl)acetamide (5j) R1: 4-Methoxyphenyl; R2: Morpholinosulfonyl Methoxy (electron-donating), sulfonamide Anti-COVID-19 activity (in vitro evaluation)
N-[4-(Benzothiazole-2-yl)phenyl]acetamide derivatives R1: Benzothiazole; R2: Varied aryl groups Benzothiazole (aromatic heterocycle) Antitumor activity against breast cancer cell lines
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) Thiazolotriazole, morpholine Sulfur-containing heterocycle, morpholine Anti-infective potential (broad-spectrum activity)
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl, methoxy, nitro Aldehyde (reactivity), nitro Reactivity in electrophilic aromatic substitution

Physicochemical Properties

  • Solubility: The 4-aminophenyl group enhances aqueous solubility relative to nitro-substituted analogues (e.g., B1 or compound in ).
  • Stability: The difluoromethoxy group resists oxidative metabolism better than chlorinated or non-fluorinated analogues (e.g., 5l in with 4-chlorophenyl) .

Biological Activity

2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide is an organic compound notable for its unique structure, which includes an acetamide group attached to both a 4-aminophenyl and a 2-(difluoromethoxy)phenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities and potential pharmaceutical applications.

  • Molecular Formula : C16H16F2N2O2
  • Molecular Weight : Approximately 284.28 g/mol

Biological Activities

Research indicates that 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide exhibits a variety of biological activities, particularly in the following areas:

  • Antitumor Activity : The compound has shown promising results in vitro against various human tumor cell lines. For instance, studies have indicated that it can inhibit the growth of cancer cells, with specific derivatives demonstrating significant cytotoxic effects against multiple neoplastic diseases .
  • Mechanism of Action : The biological activity is believed to be linked to its ability to interact with specific biological targets. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

The structural features of 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide contribute significantly to its biological activity. The dual functional groups, namely the amino and difluoromethoxy groups, provide distinct pathways for interaction with biological targets. This structural uniqueness may result in enhanced potency compared to related compounds.

Compound NameMolecular FormulaKey Features
N-(4-Difluoromethoxyphenyl)acetamideC9H9F2NO2Lacks amino group; simpler structure
N-[1-(3-chlorophenyl)propan-2-yl]-2-[4-(difluoromethoxy)phenyl]acetamideC18H18ClF2NContains chlorine; more complex side chain
N-(2-Amino-4-difluoromethoxyphenyl)acetamideC9H10F2N2O2Similar difluoromethoxy group; different amino position

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on 2-(4-Aminophenyl)-N-(2-(difluoromethoxy)phenyl)acetamide:

  • Antitumor Screening : A comprehensive screening of new derivatives revealed that certain compounds derived from this structure exhibited considerable anticancer activity against a panel of approximately 60 human tumor cell lines. Notably, compounds with modifications in their side chains showed varied efficacy, indicating the importance of structural optimization in enhancing biological activity .
  • Mechanistic Studies : Investigations into the mechanism of action have highlighted the role of hydrogen bonding interactions facilitated by the amide group, which is crucial for binding to target enzymes involved in cell signaling pathways .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications in lipophilicity significantly affect the absorption and distribution characteristics of these compounds, impacting their overall therapeutic potential .

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